A Comprehensive Technical Guide to 1-Methyl-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Biological Significance
A Comprehensive Technical Guide to 1-Methyl-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indazole-3-carboxylic acid is a pivotal chemical intermediate, most notably in the synthesis of the selective 5-HT3 receptor antagonist, Granisetron. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its biological significance as a precursor to a clinically important antiemetic agent. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
1-Methyl-1H-indazole-3-carboxylic acid presents as a white to off-white solid. Its core structure consists of a methylated indazole ring with a carboxylic acid substituent at the 3-position. This arrangement confers specific chemical and physical characteristics crucial for its role in synthetic chemistry.
Physicochemical Data
A summary of the key physicochemical properties of 1-Methyl-1H-indazole-3-carboxylic acid is provided in Table 1. These values are essential for understanding the compound's behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 176.17 g/mol | --INVALID-LINK-- |
| Melting Point | 213 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 383.7 ± 15.0 °C | --INVALID-LINK-- |
| pKa (Predicted) | 3.14 ± 0.10 | --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in DMSO and Methanol (B129727). | --INVALID-LINK-- |
| Appearance | White to yellowish needle-like crystals | --INVALID-LINK-- |
Spectroscopic Data
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¹H NMR (of the methyl ester in d6-DMSO): δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3 Hz, 6.9 Hz, 1.1 Hz, 1H), 7.30 (dd, J = 7.9 Hz, 6.9 Hz, 0.9 Hz, 1H), 3.92 (s, 3H).
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FT-IR (of related indazole-3-carboxylic acid derivatives): Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching of the aromatic and indazole rings (~1450-1620 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹ for aromatic, ~2850-2960 cm⁻¹ for methyl).
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Mass Spectrometry (of related indazole-3-carboxylic acid derivatives): The molecular ion peak (M+) would be expected at m/z 176.06. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and potentially the methyl group (-15 amu).
Experimental Protocols
The synthesis of 1-Methyl-1H-indazole-3-carboxylic acid is a multi-step process that typically begins with the esterification of indazole-3-carboxylic acid, followed by methylation, and finally hydrolysis of the ester.
Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester
This protocol details the methylation of the precursor, indazole-3-carboxylic acid methyl ester.
Materials:
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Indazole-3-carboxylic acid methyl ester
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Dry dimethylformamide (DMF)
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60% Sodium hydride (NaH) in oil dispersion
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Methyl iodide (CH₃I)
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Methylene (B1212753) chloride
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Magnesium sulfate (B86663) (MgSO₄)
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Petroleum ether
Procedure:
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A solution of indazole-3-carboxylic acid methyl ester (0.0159 mole) in dry dimethylformamide (20 ml) is added dropwise to a stirred suspension of 60% sodium hydride (0.0176 mole) in dimethylformamide (50 ml).
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After the addition is complete and the evolution of hydrogen has ceased, the mixture is heated to 80°C and then cooled to ambient temperature.
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A solution of methyl iodide (0.030 mole) in dimethylformamide (10 ml) is added dropwise to the stirred reaction mixture.
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After stirring for 15 minutes, the mixture is warmed to 50°C for 30 minutes and then cooled to ambient temperature.
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The reaction mixture is diluted to a volume of 300 ml with ice/water and extracted with two 100 ml portions of methylene chloride.
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The combined organic extracts are dried over magnesium sulfate and concentrated to an oil.
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Dimethylformamide is distilled from the mixture, and the residual oil is triturated with petroleum ether to obtain a solid.
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The solid is collected by filtration and recrystallized from isooctane to yield 1-Methyl-1H-indazole-3-carboxylic acid methyl ester.
Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid from Indazole-3-carboxylic acid
This protocol outlines the direct methylation of indazole-3-carboxylic acid.
Materials:
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Indazole-3-carboxylic acid (ICA)
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Technical methanol
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Calcium methoxide (B1231860)
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Dimethyl sulfate
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Water
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46% aqueous sodium hydroxide (B78521) solution
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Concentrated hydrochloric acid
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5% hydrochloric acid
Procedure:
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Calcium methoxide (2 molar equivalents) is added to technical methanol under a nitrogen atmosphere, and the mixture is heated under reflux for 2 hours.
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Indazole-3-carboxylic acid (1 molar equivalent) is then added, and the mixture is heated under reflux for an additional 2 hours.
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Dimethyl sulfate (2 molar equivalents) is added dropwise under reflux over 2 hours.
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The mixture is kept at room temperature overnight.
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Water and 46% aqueous sodium hydroxide solution are added to the mixture to achieve a pH of approximately 14.
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Concentrated hydrochloric acid is added to produce a pH of about 1, and the mixture is stirred vigorously for 2 hours.
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The solid product is collected by filtration, washed with 5% hydrochloric acid, and dried in an oven at 50°C to give 1-Methyl-1H-indazole-3-carboxylic acid hydrochloride.
Mandatory Visualizations
Synthetic Pathway of Granisetron
The following diagram illustrates the key synthetic step from 1-Methyl-1H-indazole-3-carboxylic acid to Granisetron.
Figure 1. Chemical Structure of 1-Methyl-1H-indazole-3-carboxylic acid with Standard Numbering.
